2-氟-6-碘苯胺

描述

2-Fluoro-6-iodoaniline is a compound that is part of a broader class of fluoroanilines, which are aromatic compounds containing a fluoro group attached to an aniline moiety. These compounds are of significant interest due to their utility in various chemical syntheses and potential applications in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of fluoroaniline derivatives can be achieved through different methods. For instance, the palladium-catalyzed annulation of fluoroalkylated alkynes with o-iodoaniline can lead to the formation of 2-fluoroalkylated indoles, indicating that 2-fluoro-6-iodoaniline could potentially be used as a precursor in such reactions . Additionally, the Schiemann reaction has been employed to synthesize related compounds such as 2-fluoro-4-iodo-anisole, which suggests that similar methodologies might be applicable for synthesizing 2-fluoro-6-iodoaniline .

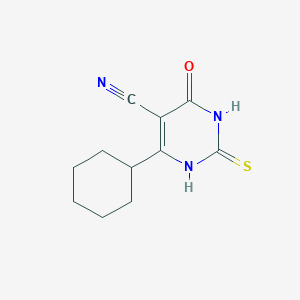

Molecular Structure Analysis

The molecular structure of fluoroaniline derivatives can be complex, with the potential for various conformations. For example, studies on 2-fluoroanisole have revealed the existence of planar and nonplanar conformations, which could also be relevant for understanding the structural properties of 2-fluoro-6-iodoaniline . Moreover, the crystal and molecular structure of a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined, providing insights into the types of interactions and bonds that might be present in 2-fluoro-6-iodoaniline .

Chemical Reactions Analysis

Fluoroaniline derivatives participate in various chemical reactions. For example, they can be used in the synthesis of polyanilines through acid-assisted persulfate initiated polymerization . Additionally, fluoro-substituted anilines have been used as nucleobase-specific hybridization probes in the study of mercury-mediated base pairs, which could suggest potential applications for 2-fluoro-6-iodoaniline in biochemistry or medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroaniline derivatives are influenced by the presence of the fluoro and iodo substituents. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid demonstrates the potential for high purity and yield in the synthesis of such compounds, which is indicative of the robustness of the synthetic methods that could be applied to 2-fluoro-6-iodoaniline . The solubility, thermal stability, and spectroscopic properties of these compounds are also of interest, as seen in the characterization of polyfluoroanilines .

科学研究应用

抗肿瘤化合物的合成

2-氟-6-碘苯胺用于合成抗肿瘤化合物。例如,它可以经历Sonogashira偶联反应,导致产生对结肠和肾源癌细胞系具有选择性体外抑制作用的化合物(McCarroll et al., 2007)。

氟化核苷酸衍生物

这种化学物质在合成氟化核苷酸方面发挥作用,由于其抗病毒和抗癌活性而备受关注。从2-氟-6-碘苯胺合成的2'-脱氧-2'-氟-6-碘-UMP已被评估为对嘌呤核苷酸生物合成途径中的重要酶—乳酸脱羧酶的抑制剂(Lewis et al., 2011)。

钯催化的环化反应中的易于控制区域

2-氟-6-碘苯胺用于钯催化的环化反应中合成吲哚衍生物。这种方法允许高效且选择性地合成氟烷基化吲哚,这在制药化学中非常重要(Konno et al., 2004)。

放射性药物的制备

它还用于制备放射性药物,如6-18F-氟-L-多巴胺,这在使用正电子发射断层扫描(PET)评估突触前多巴胺功能方面非常重要(Libert et al., 2013)。

卤代核苷的合成

2-氟-6-碘苯胺在卤代核苷的合成中非常重要,这些核苷在体外对人类免疫缺陷病毒(HIV)显示出活性。这些核苷代表了一类具有潜在治疗应用的化合物(Shirasaka et al., 1990)。

安全和危害

2-Fluoro-6-iodoaniline has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements include H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

2-Fluoro-6-iodoaniline is an organic compound . .

Mode of Action

It is known that the compound can be used as an intermediate in organic synthesis, commonly used in the synthesis of drugs, dyes, and other chemical products

Biochemical Pathways

It’s known that the compound can be used in the synthesis of various chemical products , which suggests that it may be involved in a variety of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could impact its bioavailability.

Result of Action

As an intermediate in organic synthesis, the compound likely contributes to the formation of various end products, but the specific effects would depend on the context of its use .

属性

IUPAC Name |

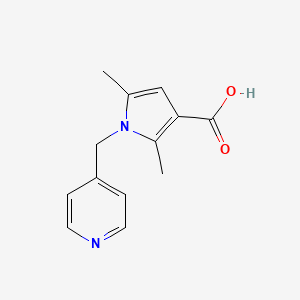

2-fluoro-6-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOZSTHDPDAMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382468 | |

| Record name | 2-fluoro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-iodoaniline | |

CAS RN |

886762-73-8 | |

| Record name | 2-Fluoro-6-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

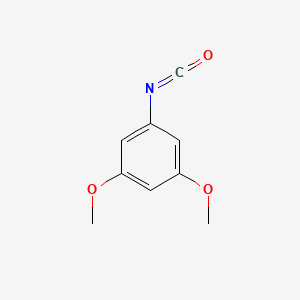

![N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1333690.png)